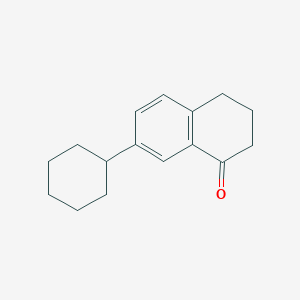
7-Cyclohexyl-1-tetralone
Overview
Description
7-Cyclohexyl-1-tetralone is an organic compound with the molecular formula C16H20O It is a derivative of tetralone, characterized by the presence of a cyclohexyl group attached to the seventh position of the tetralone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclohexyl-1-tetralone typically involves the Friedel-Crafts acylation of tetralin with cyclohexanone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction conditions include:
Solvent: Anhydrous benzene or dichloromethane
Temperature: Reflux conditions
Catalyst: Aluminum chloride (AlCl3)
Reaction Time: Several hours
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow reactors. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields. The continuous-flow synthesis involves the same Friedel-Crafts acylation but is carried out in a flow reactor, allowing for continuous production and better scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclohexyl-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of cyclohexyl-1-tetralone carboxylic acid.
Reduction: Formation of 7-cyclohexyl-1-tetralol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
7-Cyclohexyl-1-tetralone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 7-Cyclohexyl-1-tetralone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
7-Methoxy-1-tetralone: Another tetralone derivative with a methoxy group at the seventh position.
1-Tetralone: The parent compound without any substituents.
7-Ethyl-1-tetralone: A tetralone derivative with an ethyl group at the seventh position.
Uniqueness: 7-Cyclohexyl-1-tetralone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development, offering different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-cyclohexyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBCCFWRXKRBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(CCCC3=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

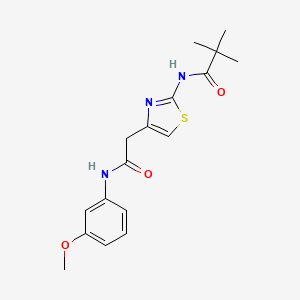
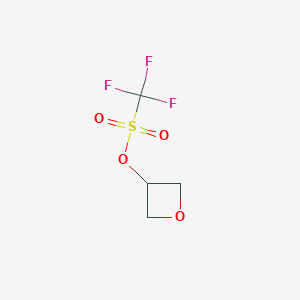
![1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2864519.png)
![1,3-diphenyl-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2864521.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)
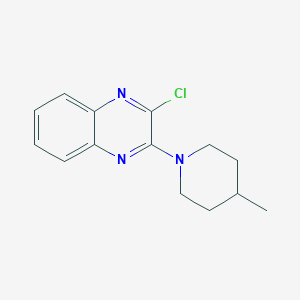
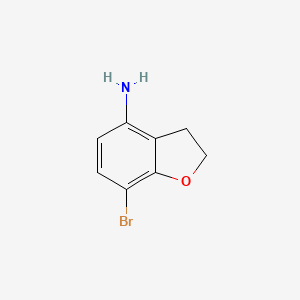


![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)
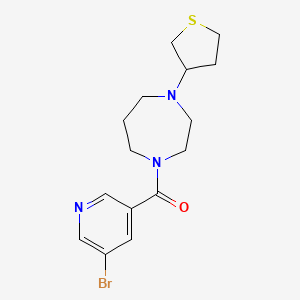
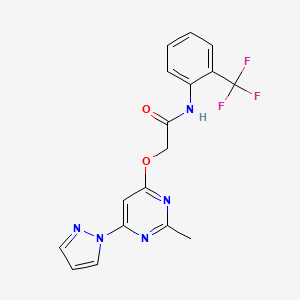
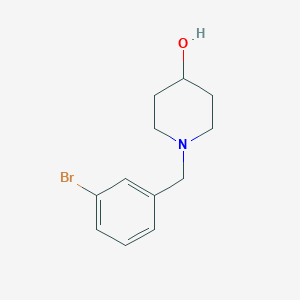
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)
